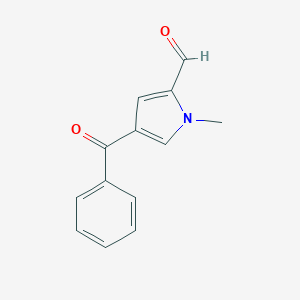

4-benzoyl-1-méthyl-1H-pyrrole-2-carbaldéhyde

Vue d'ensemble

Description

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a solid at room temperature and is primarily used in research settings. This compound is part of the pyrrole family, which is known for its diverse applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Méthodes De Préparation

The synthesis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of a benzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes the reaction of 1-methylpyrrole-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield

Analyse Des Réactions Chimiques

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrole derivatives .

Mécanisme D'action

The mechanism of action of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and benzoyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anti-inflammatory effects . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:

- 1-Benzyl-1H-pyrazole-4-carbaldehyde

- 1-Phenyl-1H-pyrrole-2-carbaldehyde

- 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

- 5-Ethyl-1H-pyrrole-2-carbaldehyde

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activities

Activité Biologique

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a pyrrole ring and an aldehyde group, suggests various interactions with biological targets, leading to diverse therapeutic applications.

- Molecular Formula: C₁₃H₁₁NO

- Molecular Weight: 213.23 g/mol

- CAS Number: 128843-58-3

The biological activity of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is believed to stem from its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or catalysis. Additionally, it may modulate receptor activity, influencing downstream signaling pathways.

Biological Activities

1. Antimicrobial Activity

Research indicates that 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation by modulating inflammatory pathways, although detailed mechanisms remain under exploration .

3. Anticancer Potential

There is ongoing research into the anticancer properties of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde. Its structural features allow for interactions with cellular targets involved in cancer progression, making it a candidate for further studies in oncology .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde revealed significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating a promising profile for further development as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzyl-1H-pyrazole-4-carbaldehyde | C₁₃H₁₁N | Exhibits different reactivity due to pyrazole ring |

| 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde | C₉H₉N | Unique cyclopropyl group affecting stability |

| 5-Ethyl-1H-pyrrole-2-carbaldehyde | C₁₀H₁₁N | Variation in alkyl substitution influencing activity |

Propriétés

IUPAC Name |

4-benzoyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCINSJQPIINCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377543 | |

| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128843-58-3 | |

| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.